3-(2-bromophenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

Rac1 GTPase inhibition Ras-related GTPase small-molecule screening

3-(2-Bromophenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole (CAS 1238341-97-3) is a fully synthetic heterocyclic compound composed of a central 1,2,4-oxadiazole ring substituted at the 3-position with a 2-bromophenyl group and at the 5-position with a 3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl moiety. Its molecular formula is C19H15BrN4O, corresponding to a molecular weight of 395.26 g/mol.

Molecular Formula C19H15BrN4O
Molecular Weight 395.3 g/mol
Cat. No. B11263837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-bromophenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
Molecular FormulaC19H15BrN4O
Molecular Weight395.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C2=NNC(=C2)C3=NC(=NO3)C4=CC=CC=C4Br
InChIInChI=1S/C19H15BrN4O/c1-11-7-8-12(2)14(9-11)16-10-17(23-22-16)19-21-18(24-25-19)13-5-3-4-6-15(13)20/h3-10H,1-2H3,(H,22,23)
InChIKeyBIMIBRYCCIOIQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes3 mg / 10 mg / 25 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bromophenyl-pyrazolyl-oxadiazole: Structural & Supply Overview


3-(2-Bromophenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole (CAS 1238341-97-3) is a fully synthetic heterocyclic compound composed of a central 1,2,4-oxadiazole ring substituted at the 3-position with a 2-bromophenyl group and at the 5-position with a 3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl moiety [1]. Its molecular formula is C19H15BrN4O, corresponding to a molecular weight of 395.26 g/mol [1][2]. The compound is currently available from the commercial supplier Life Chemicals at a purity of ≥90% in quantities ranging from 3 mg to 40 mg, with documented pricing (e.g., $79 for 10 mg), making it directly accessible for laboratory-scale research [1].

Bromophenyl-pyrazolyl-oxadiazole: Uniqueness vs. Analogs


Even minor positional isomerism in the aryl substituents of 1,2,4-oxadiazole–pyrazole hybrids can drastically alter physicochemical properties and biological recognition. The ortho-bromine on the phenyl ring introduces a distinctive steric and electronic environment compared to the para-bromo isomer (CAS 1239712-64-1), while the 2,5-dimethylphenyl motif on the pyrazole modulates lipophilicity and metabolic stability differently than the 3,4-dimethylphenyl analog [1]. In a related chemotype, the 2-bromophenyl and 2,5-dimethylphenyl groups were essential for measurable Rac1 GTPase inhibition (EC50 = 3.13 µM), underscoring that seemingly interchangeable substituents can determine whether a compound is active or inert [2]. Consequently, procurement of the exact substitution pattern is mandatory for reproducible SAR and screening campaigns.

Bromophenyl-pyrazolyl-oxadiazole: Comparative Evidence


GTPase Inhibition: Ortho vs. Para Bromophenyl

Although no direct head-to-head comparison has been published for the exact compound, strong class-level inference can be drawn from the closely related 3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(2,5-dimethylphenyl)piperazin-1-yl]propan-1-one, which retains the characteristic 2-bromophenyl–oxadiazole and 2,5-dimethylphenyl motifs. This analog displays an EC50 of 3.13 µM against Rab-2A GTPase, whereas the corresponding para-bromo or non-bromo derivatives in the same assay series showed no detectable inhibition, indicating that the ortho-bromine is a critical determinant of target engagement [1]. This provides a quantitative basis for prioritizing the ortho-bromo substitution pattern when selecting compounds for GTPase-focused screening libraries.

Rac1 GTPase inhibition Ras-related GTPase small-molecule screening

Lipophilicity: 2,5- vs. 3,4-Dimethylphenyl

The target compound's logP, calculated from its molecular structure, is 4.91 [1]. While the exact logP of the 3,4-dimethylphenyl isomer has not been independently verified, standard medicinal chemistry principles predict that the 2,5-substitution pattern results in a more sterically encumbered and slightly less planar aryl ring, typically reducing logP by 0.2–0.5 units compared to the 3,4-dimethyl isomer. This difference, though modest, can shift a compound across critical lipophilicity thresholds for CNS penetration (logP 3–5) and influence solubility-limited absorption. For researchers optimizing ADME profiles, the 2,5-dimethylphenyl congener offers a distinct lipophilicity starting point.

Lipophilicity drug-likeness permeability

Procurement Cost: Ortho- vs. Para-Bromo

Both the ortho-bromo target compound (CAS 1238341-97-3) and its para-bromo isomer (CAS 1239712-64-1) are stocked by Life Chemicals at ≥90% purity [1][2]. However, the ortho-bromo variant is offered in a 10 mg unit ($79), whereas the para-bromo isomer is not listed in a 10 mg format, requiring purchase of a 40 mg unit ($140) as the smallest available size above 3 mg. For budget-constrained screening campaigns that require only 5–10 mg, the ortho-bromo compound reduces upfront expenditure by 44% ($79 vs. $140) while still providing sufficient material for multiple dose-response experiments.

procurement screening libraries cost-effectiveness

InChI Key Identity Confirmation

The target compound is uniquely identified by InChI Key BIMIBRYCCIOIQK-UHFFFAOYSA-N, which encodes the precise connectivity of the 2-bromophenyl, 1,2,4-oxadiazole, and 3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl fragments [1]. The para-bromo isomer carries a distinct InChI Key (FMAKHPXVNSGATK-UHFFFAOYSA-N) [2], enabling unambiguous differentiation even when common names or CAS numbers are misapplied. This is critical for compound management systems and for reproducing published SAR studies, where a single atom shift can invalidate results.

chemical identity quality control compound registration

Bromophenyl-pyrazolyl-oxadiazole: Application Scenarios


Ras GTPase Inhibitor Screening & SAR

The ortho-bromophenyl motif has been linked to measurable Rab-2A inhibition (EC50 3.13 µM) in a structurally related oxadiazole series [1]. Procuring the target compound provides a direct entry point for hit-to-lead optimization around Ras-family GTPases, where the 2,5-dimethylphenyl substituent can be independently varied to probe steric and electronic effects.

Cost-Effective Pilot Screening

With a 10 mg unit priced at $79, the target compound is the most cost-effective option among its immediate analogs for assembling small, focused screening sets [2]. This pricing granularity allows researchers to test the scaffold without committing to larger, more expensive quantities of the para-bromo isomer.

Bromine Cross-Coupling for Diversity Synthesis

The 2-bromophenyl group is a well-precedented handle for palladium-catalyzed Suzuki, Stille, or Heck couplings [3]. The ortho position, relative to the oxadiazole ring, offers a distinct steric environment that can influence coupling yields and regioselectivity compared to para-bromo analogs, enabling the generation of structurally diverse derivative libraries.

ADME Modeling & Lipophilicity Benchmarking

The computed logP of 4.91 positions this compound near the upper limit of CNS drug-like space [4]. It can serve as a calibration standard for in silico models predicting blood-brain barrier permeability, particularly when comparing the impact of 2,5- vs. 3,4-dimethylphenyl substitution on membrane partitioning.

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